molecular formula C16H11N5OS2 B4705544 N-2,1,3-benzothiadiazol-5-yl-2-(4-quinazolinylthio)acetamide

N-2,1,3-benzothiadiazol-5-yl-2-(4-quinazolinylthio)acetamide

Katalognummer B4705544
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: HSRQCPYLUZRZEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-2,1,3-benzothiadiazol-5-yl-2-(4-quinazolinylthio)acetamide, commonly known as BTA-EG6, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-EG6 belongs to the class of benzothiadiazole derivatives, which are known for their diverse pharmacological properties.

Wirkmechanismus

The mechanism of action of BTA-EG6 varies depending on the disease being studied. In cancer research, BTA-EG6 induces apoptosis and cell cycle arrest by inhibiting the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Moreover, BTA-EG6 also inhibits the activity of various transcription factors such as NF-κB and STAT3, which are known to play a crucial role in cancer cell survival and proliferation.
In Alzheimer's disease research, BTA-EG6 inhibits the aggregation of Aβ peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers and fibrils. Moreover, BTA-EG6 also promotes the clearance of Aβ peptides by activating the autophagy-lysosomal pathway.
In diabetes research, BTA-EG6 improves insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway, which is known to play a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer research, BTA-EG6 induces apoptosis and cell cycle arrest, inhibits angiogenesis, and sensitizes cancer cells to chemotherapy and radiotherapy. Moreover, BTA-EG6 also modulates the immune system by inhibiting the activity of various immune cells such as T cells and macrophages.
In Alzheimer's disease research, BTA-EG6 inhibits the aggregation of Aβ peptides, promotes the clearance of Aβ peptides, and improves cognitive function.
In diabetes research, BTA-EG6 improves insulin sensitivity and glucose uptake, and also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BTA-EG6 is its diverse pharmacological properties, which make it a potential therapeutic agent for various diseases. Moreover, BTA-EG6 has a relatively simple chemical structure, which makes it easy to synthesize and modify.
However, one of the limitations of BTA-EG6 is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Moreover, BTA-EG6 has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several future directions for the research on BTA-EG6. In cancer research, BTA-EG6 can be further optimized for its anticancer activity and tested in various animal models of cancer. Moreover, the combination of BTA-EG6 with other chemotherapeutic agents can also be explored to improve its efficacy.
In Alzheimer's disease research, BTA-EG6 can be further optimized for its ability to cross the blood-brain barrier and tested in various animal models of Alzheimer's disease. Moreover, the long-term safety and efficacy of BTA-EG6 in humans need to be evaluated in clinical trials.
In diabetes research, BTA-EG6 can be further optimized for its ability to improve insulin sensitivity and glucose uptake, and tested in various animal models of type 2 diabetes. Moreover, the safety and efficacy of BTA-EG6 as a potential therapeutic agent for type 2 diabetes need to be evaluated in clinical trials.
Conclusion:
In conclusion, BTA-EG6 is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. BTA-EG6 has diverse pharmacological properties, and its mechanism of action varies depending on the disease being studied. Moreover, BTA-EG6 has several advantages and limitations for lab experiments, and there are several future directions for its research.

Wissenschaftliche Forschungsanwendungen

BTA-EG6 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, BTA-EG6 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, BTA-EG6 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising adjuvant therapy.
In Alzheimer's disease research, BTA-EG6 has been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are known to play a crucial role in the pathogenesis of Alzheimer's disease. BTA-EG6 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In diabetes research, BTA-EG6 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a potential therapeutic agent for the treatment of type 2 diabetes.

Eigenschaften

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS2/c22-15(19-10-5-6-13-14(7-10)21-24-20-13)8-23-16-11-3-1-2-4-12(11)17-9-18-16/h1-7,9H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRQCPYLUZRZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2,1,3-benzothiadiazol-5-yl-2-(4-quinazolinylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-2,1,3-benzothiadiazol-5-yl-2-(4-quinazolinylthio)acetamide
Reactant of Route 3
Reactant of Route 3
N-2,1,3-benzothiadiazol-5-yl-2-(4-quinazolinylthio)acetamide
Reactant of Route 4
Reactant of Route 4
N-2,1,3-benzothiadiazol-5-yl-2-(4-quinazolinylthio)acetamide
Reactant of Route 5
Reactant of Route 5
N-2,1,3-benzothiadiazol-5-yl-2-(4-quinazolinylthio)acetamide
Reactant of Route 6
Reactant of Route 6
N-2,1,3-benzothiadiazol-5-yl-2-(4-quinazolinylthio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.